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molecular formula C13H18N4 B8412549 Benzotriazol-1-ylmethyl-cyclohexylamine

Benzotriazol-1-ylmethyl-cyclohexylamine

Cat. No. B8412549
M. Wt: 230.31 g/mol
InChI Key: FUROVGCSPHYQAH-UHFFFAOYSA-N
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Patent
US08003785B2

Procedure details

To a mixture of 54 g (0.45 mole) benzotriazole and 51.5 mL (0.45 mole) of cyclohexylamine in 2000 mL of ether was added dropwise 36.5 mL (0.45 mole) of 37% aqueous formaldehyde. The reaction mixture was stirred at room temperature for 18 hours. The mixture was dried over calcium chloride, filtered and concentrated under reduced pressure. 200 mL of hexanes was added to the residue and the resulting solid collected by filtration, washed with 300 mL of hexane to give 90.0 g of benzotriazol-1-ylmethyl-cyclohexylamine as a white solid.
Quantity
54 g
Type
reactant
Reaction Step One
Quantity
51.5 mL
Type
reactant
Reaction Step One
Name
Quantity
2000 mL
Type
solvent
Reaction Step One
Quantity
36.5 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH:1]1[C:5]2[CH:6]=[CH:7][CH:8]=[CH:9][C:4]=2[N:3]=[N:2]1.[CH:10]1([NH2:16])[CH2:15][CH2:14][CH2:13][CH2:12][CH2:11]1.[CH2:17]=O>CCOCC>[N:1]1([CH2:17][NH:16][CH:10]2[CH2:15][CH2:14][CH2:13][CH2:12][CH2:11]2)[C:5]2[CH:6]=[CH:7][CH:8]=[CH:9][C:4]=2[N:3]=[N:2]1

Inputs

Step One
Name
Quantity
54 g
Type
reactant
Smiles
N1N=NC2=C1C=CC=C2
Name
Quantity
51.5 mL
Type
reactant
Smiles
C1(CCCCC1)N
Name
Quantity
2000 mL
Type
solvent
Smiles
CCOCC
Step Two
Name
Quantity
36.5 mL
Type
reactant
Smiles
C=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature for 18 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The mixture was dried over calcium chloride
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
200 mL of hexanes was added to the residue
FILTRATION
Type
FILTRATION
Details
the resulting solid collected by filtration
WASH
Type
WASH
Details
washed with 300 mL of hexane

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
N1(N=NC2=C1C=CC=C2)CNC2CCCCC2
Measurements
Type Value Analysis
AMOUNT: MASS 90 g
YIELD: CALCULATEDPERCENTYIELD 86.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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